N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide is a chemical compound that belongs to the class of organic compounds known as piperidines. These compounds contain a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound is characterized by the presence of a benzyl group attached to the piperidine ring and a cyclopropanesulfonamide group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide involves several steps. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-amine, which is then reacted with cyclopropanesulfonyl chloride to form the desired compound. The reaction typically takes place in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve stirring the reactants at room temperature for several hours, followed by purification using techniques such as column chromatography.
Chemical Reactions Analysis
N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders and pain management.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide can be compared with other similar compounds, such as:
N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide: This compound has a similar structure but contains a carboxamide group instead of a sulfonamide group. The presence of different functional groups can lead to variations in chemical reactivity and biological activity.
4-Benzylpiperidine: This compound lacks the cyclopropane and sulfonamide groups, which can result in different pharmacological properties and applications.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-20(19,15-6-7-15)16-14-8-10-17(11-9-14)12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKGDXQQKSLFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.